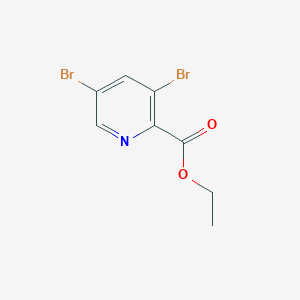

Ethyl 3,5-dibromopicolinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3,5-dibromopicolinate is a chemical compound with the molecular formula C8H7Br2NO2 It is a derivative of picolinic acid, where the ethyl ester is substituted with bromine atoms at the 3rd and 5th positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,5-dibromopicolinate can be synthesized through the bromination of ethyl picolinate. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the desired positions on the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with controlled reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dibromopicolinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation states or products.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while reduction can produce a hydroxyl derivative .

Scientific Research Applications

Chemistry

- Building Block : Ethyl 3,5-dibromopicolinate serves as a crucial intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as nucleophilic substitutions and reductions to yield derivatives with different functional groups.

- Reagent : The compound is utilized as a reagent in organic reactions, facilitating the formation of new chemical entities.

Biology

- Biological Activity : Research indicates potential biological activities, including enzyme inhibition and interactions with biomolecules. The compound's bromine substituents enhance its reactivity, making it suitable for studying biochemical pathways.

- Antimicrobial Properties : Recent studies have shown that derivatives of this compound exhibit significant antibacterial activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) with low minimum inhibitory concentrations (MIC) .

Medicine

- Pharmacological Potential : this compound is explored for its therapeutic properties in drug development. Its ability to bind to specific biological targets suggests it could serve as a pharmacophore for new antibiotic agents.

- Case Study : A study demonstrated that derivatives effectively inhibited MRSA growth and showed selective toxicity towards bacterial cells compared to human cells .

Industry

- Specialty Chemicals : The compound finds applications in producing specialty chemicals that require specific properties derived from its unique structure.

- Material Science : It can be utilized in synthesizing materials with tailored functionalities for industrial applications.

Case Studies

- Antimicrobial Efficacy : A recent study highlighted the effectiveness of ethyl 3,5-dibromoorsellinate (a derivative) against MRSA with an MIC of 4 μg/mL. This demonstrates the potential for developing new antibiotics from related compounds .

- Biochemical Interactions : Molecular docking studies revealed that this compound binds effectively to penicillin-binding proteins in bacteria, indicating its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of ethyl 3,5-dibromopicolinate involves its interaction with specific molecular targets and pathways. The bromine atoms on the pyridine ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological processes and pathways, making the compound a valuable tool in biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Ethyl 3,6-dibromopicolinate: Another brominated derivative of picolinic acid with bromine atoms at the 3rd and 6th positions.

Methyl 3,5-dibromopicolinate: Similar structure but with a methyl ester instead of an ethyl ester

Uniqueness

The position of the bromine atoms can affect the compound’s electronic properties and interactions with other molecules, making it distinct from other brominated picolinates .

Biological Activity

Ethyl 3,5-dibromopicolinate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C₈H₈Br₂N₁O₂

- Molecular Weight : 308.96 g/mol

- CAS Number : 1214375-81-1

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in antimicrobial and antiviral domains. Its structural characteristics, particularly the presence of bromine atoms, enhance its reactivity and potential efficacy against various pathogens.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against several bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for MRSA was found to be as low as 4 μg/mL, indicating strong antibacterial properties.

Key Findings:

- Bactericidal Effect : this compound demonstrated a bactericidal effect against MRSA at concentrations of 8× MIC after 24 hours of exposure.

- Selectivity : The compound exhibited a selectivity index of 12.5-fold when tested against human cell lines compared to MRSA, suggesting a favorable safety profile for potential therapeutic use .

| Bacterial Strain | MIC (μg/mL) | Inhibition Zone (mm) |

|---|---|---|

| MRSA | 4 | 30 |

| S. aureus ATCC 25923 | 1 | 31 |

| E. coli | No activity | - |

The mechanism by which this compound exerts its antibacterial effects involves binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. Molecular docking studies have indicated that the compound binds with PBPs with free energies ranging from -42.5 to -45.7 kcal/mol, disrupting bacterial growth and replication .

Synergistic Effects with Antibiotics

Research has also explored the synergistic effects of this compound when combined with conventional antibiotics like ampicillin and kanamycin. While indifferent effects were noted with ampicillin, antagonistic interactions were observed with kanamycin at certain concentrations .

Case Studies

-

Study on MRSA :

- A study assessed the antibacterial activity of this compound against MRSA strains using agar diffusion techniques. Results showed substantial inhibition zones, confirming its potential as an effective antimicrobial agent.

- Antibiofilm Activity :

Properties

Molecular Formula |

C8H7Br2NO2 |

|---|---|

Molecular Weight |

308.95 g/mol |

IUPAC Name |

ethyl 3,5-dibromopyridine-2-carboxylate |

InChI |

InChI=1S/C8H7Br2NO2/c1-2-13-8(12)7-6(10)3-5(9)4-11-7/h3-4H,2H2,1H3 |

InChI Key |

ZMOVAGFDWBWORO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=N1)Br)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.